An In-depth Technical Guide to the Spectroscopic Characterization of Methyltriphenylphosphonium Bromide (CAS 1779-49-3)
An In-depth Technical Guide to the Spectroscopic Characterization of Methyltriphenylphosphonium Bromide (CAS 1779-49-3)
A Note on CAS Number 1707358-49-3: Initial searches for spectroscopic data corresponding to CAS number 1707358-49-3 did not yield any specific compound or associated data. However, extensive database cross-referencing suggests a high probability of a typographical error, with the intended compound being the widely-used reagent Methyltriphenylphosphonium bromide , which is assigned CAS number 1779-49-3 . This guide will therefore focus on the comprehensive spectroscopic analysis of this latter, well-documented compound.
Introduction
Methyltriphenylphosphonium bromide (MTPB) is a quaternary phosphonium salt with the chemical formula C₁₉H₁₈BrP.[1] It presents as a white to off-white crystalline solid and is a cornerstone reagent in organic synthesis.[2] Its primary application lies in its role as a precursor to the Wittig reagent, methylenetriphenylphosphorane (Ph₃P=CH₂), which is instrumental in converting aldehydes and ketones into terminal alkenes through the Wittig reaction.[2][3] Given its pivotal role, a thorough understanding of its structural and spectroscopic properties is essential for researchers in synthetic chemistry, drug development, and materials science. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Methyltriphenylphosphonium bromide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound by providing information about the chemical environment of specific nuclei. For Methyltriphenylphosphonium bromide, ¹H, ¹³C, and ³¹P NMR are particularly informative.
Theoretical Framework
The structure of the methyltriphenylphosphonium cation features a central phosphorus atom bonded to three phenyl groups and one methyl group. The positive charge on the phosphorus atom influences the electron density of the neighboring atoms, leading to characteristic chemical shifts. In ¹H and ¹³C NMR, coupling to the phosphorus nucleus (³¹P, I=1/2) results in splitting of the signals, providing crucial connectivity information.
NMR Spectroscopic Data
The following table summarizes the key NMR data for Methyltriphenylphosphonium bromide, with spectra typically recorded in deuterated chloroform (CDCl₃).
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | 7.84 - 7.67 | Multiplet | 15H, Aromatic protons (ortho, meta, para) of the three phenyl groups |
| 3.27 | Doublet, J(P,H) = 13.3 Hz | 3H, Methyl protons (-CH₃) coupled to the phosphorus atom | |
| ¹³C NMR | ~135 | Doublet | Aromatic carbons |
| ~134 | Doublet | Aromatic carbons | |
| ~130 | Doublet | Aromatic carbons | |
| ~118 | Doublet | Aromatic carbons directly bonded to phosphorus | |
| ~12 | Doublet | Methyl carbon (-CH₃) | |
| ³¹P NMR | ~22.0 - 22.2 | Singlet (proton-decoupled) | P⁺ nucleus |
Note: Specific chemical shifts for ¹³C NMR can vary slightly between different sources and experimental conditions.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of Methyltriphenylphosphonium bromide in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Use a standard 5 mm NMR tube.
-
Tune and shim the spectrometer for the specific probe and solvent.
-
Acquire a standard proton (¹H) spectrum to check for sample concentration and purity.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range (e.g., 0-10 ppm).
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to at least 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the carbon channel.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set a wider spectral width (e.g., 0-200 ppm).
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
³¹P NMR Acquisition:
-
Tune the probe to the phosphorus frequency.
-
A proton-decoupled experiment is typically performed.
-
Set the spectral width to encompass the expected phosphonium salt region (e.g., 0-50 ppm).
-
Use an external reference standard, such as 85% H₃PO₄.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum and assign the signals.
-
NMR Experimental Workflow Diagram
Caption: Workflow for IR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For an ionic compound like Methyltriphenylphosphonium bromide, techniques such as Electrospray Ionization (ESI) are ideal for observing the intact cation.
Theoretical Framework
In ESI-MS, the intact methyltriphenylphosphonium cation, [CH₃P(C₆H₅)₃]⁺, is expected to be the base peak. The molecular weight of this cation is approximately 277.12 Da. The bromide counter-ion is not typically observed in positive ion mode mass spectrometry. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the cation.
Mass Spectrometric Data
| Technique | m/z Value | Assignment |
| ESI-MS (+ve mode) | ~277.12 | [M-Br]⁺ or [C₁₉H₁₈P]⁺ (the methyltriphenylphosphonium cation) |
| HRMS (ESI) | Calculated for [C₁₉H₁₈P]⁺: 277.1146 | Found value should be within a few ppm of the calculated value. |
Experimental Protocol for ESI-MS Data Acquisition
-
Sample Preparation:
-
Prepare a dilute solution of Methyltriphenylphosphonium bromide (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration solution.
-
Set the ion source to positive electrospray ionization (+ESI) mode.
-
Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature.
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire data over a mass range that includes the expected m/z of the cation (e.g., m/z 100-500).
-
Acquire data for a sufficient duration to obtain a stable signal and average the spectra.
-
-
Data Analysis:
-
Examine the resulting mass spectrum for the peak corresponding to the methyltriphenylphosphonium cation at m/z ~277.12.
-
For HRMS, compare the experimentally determined accurate mass to the theoretical mass to confirm the elemental formula.
-
Mass Spectrometry Workflow Diagram
Caption: Workflow for Mass Spectrometry analysis.
Summary and Conclusion
The spectroscopic characterization of Methyltriphenylphosphonium bromide (CAS 1779-49-3) provides a clear and consistent structural confirmation.
-
NMR spectroscopy confirms the presence of the methyl and triphenyl groups and their connectivity to the central phosphorus atom through characteristic chemical shifts and P-H coupling.
-
IR spectroscopy identifies the key functional groups, with strong absorptions corresponding to aromatic C-H and C=C vibrations, as well as P-phenyl stretches.
-
Mass spectrometry definitively determines the mass of the intact methyltriphenylphosphonium cation, confirming its elemental composition.
Together, these three analytical techniques provide a comprehensive and self-validating dataset that unambiguously verifies the identity and structure of Methyltriphenylphosphonium bromide, a vital reagent for the scientific community.
References
- (No Source)
-
Cheméo. (n.d.). Chemical Properties of Methyltriphenylphosphonium bromide (CAS 1779-49-3). Retrieved from [Link]
-
PubChem. (n.d.). Methyltriphenyliphosphonium bromide. Retrieved from [Link]
-
NIST. (n.d.). Methyltriphenylphosphonium bromide. In NIST Chemistry WebBook. Retrieved from [Link]
-
Multichem Exports. (n.d.). Methyl triphenyl phosphonium bromide International Distributor. Retrieved from [Link]
-
SpectraBase. (n.d.). Methyltriphenylphosphonium bromide - Optional[31P NMR] - Chemical Shifts. Retrieved from [Link]
- (No Source)
-
NIST. (n.d.). Methyltriphenylphosphonium bromide. In NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). Methyltriphenylphosphonium bromide - Optional[31P NMR] - Chemical Shifts. Retrieved from [Link]
- (No Source)
- (No Source)
-
Wikipedia. (n.d.). Methylenetriphenylphosphorane. Retrieved from [Link]
- (No Source)
- (No Source)
Sources
- 1. Methyltriphenylphosphonium bromide [webbook.nist.gov]
- 2. Methyl triphenyl phosphonium bromide Exporter | Methyl triphenyl phosphonium bromide Exporting Company | Methyl triphenyl phosphonium bromide International Distributor [multichemexports.com]
- 3. Methylenetriphenylphosphorane - Wikipedia [en.wikipedia.org]
